Product packaging for Guanabenz(Cat. No.:CAS No. 60329-03-5)

Guanabenz

Cat. No.: B7772419
CAS No.: 60329-03-5
M. Wt: 231.08 g/mol
InChI Key: WDZVGELJXXEGPV-YIXHJXPBSA-N
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Description

Guanabenz (C₈H₈Cl₂N₄) is a centrally acting α2-adrenoceptor agonist approved by the FDA for hypertension management . It reduces blood pressure by inhibiting sympathetic outflow from the central nervous system, similar to clonidine . Beyond its antihypertensive effects, this compound exhibits cytoprotective, anti-inflammatory, and metabolic regulatory properties. It modulates the integrated stress response (ISR) by targeting the PERK-eIF2α pathway and GADD34/PP1c complexes, which are critical in endoplasmic reticulum (ER) stress resolution . This compound also demonstrates efficacy in preclinical models of neurodegenerative diseases, autoimmune disorders (e.g., systemic lupus erythematosus), and obesity . Its pharmacokinetic profile includes rapid absorption, high brain permeability (brain-to-plasma ratio: 3.9), and a terminal half-life of ~83 minutes in mice .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N4 B7772419 Guanabenz CAS No. 60329-03-5

Properties

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVGELJXXEGPV-YIXHJXPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23256-50-0 (monoacetate)
Record name Guanabenz [USAN:INN]
Source ChemIDplus
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Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60329-03-5, 5051-62-7
Record name Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-
Source CAS Common Chemistry
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Record name Guanabenz [USAN:INN]
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Record name guanabenz
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Record name Guanabenz
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Record name GUANABENZ
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Preparation Methods

Solvent Effects

Polar protic solvents like ethanol favor Schiff base formation by stabilizing the transition state through hydrogen bonding. Nonpolar solvents (e.g., dichloromethane) result in incomplete conversion due to poor aminoguanidine solubility.

Temperature Control

Elevated temperatures (>40°C) promote side products, including E/Z isomers of this compound. Kinetic studies suggest that maintaining temperatures below 30°C minimizes isomerization, ensuring a homogeneous product.

Stoichiometric Ratios

A 1:1 molar ratio of 2,6-dichlorobenzaldehyde to aminoguanidine is critical. Excess aldehyde leads to diimine byproducts, while excess aminoguanidine remains unreacted due to poor solubility.

Isolation and Purification Techniques

Crystallization

This compound’s low solubility in cold ethanol (<1 mg/mL at 4°C) enables efficient crystallization. Slow cooling of saturated ethanolic solutions yields needle-like crystals suitable for X-ray diffraction.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/methanol, 9:1) resolves residual impurities, particularly unreacted aldehyde.

Characterization of this compound

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, CH=N), 7.50–7.30 (m, 3H, Ar-H), 6.20 (s, 2H, NH2_2).

  • HRMS (ESI): m/z calculated for C8_8H8_8Cl2_2N4_4 [M+H]+^+: 231.08; found: 231.09.

X-Ray Diffraction (XRD)

Single-crystal XRD reveals two polymorphs:

  • Form I (E-isomer): Monoclinic space group P21/cP2_1/c, stabilized by N–H···N hydrogen bonds.

  • Form II (Z-isomer): Triclinic space group P1P\overline{1}, with π-stacking interactions between aryl rings.

Thermal Analysis

Differential scanning calorimetry (DSC) shows melting points of 216°C (Form I) and 208°C (Form II), confirming thermodynamic stability of the E-isomer.

Geometrical Isomerism and Polymorphism

This compound exhibits E/Z isomerism due to restricted rotation around the C=N bond. Quantum chemical calculations (B3LYP/6-31G*) indicate the E-isomer is 2.13 kcal/mol more stable than the Z-isomer. However, dimerization energies favor the Z-isomer in crystalline states, explaining the coexistence of both forms.

Table 1: Comparative Properties of this compound Polymorphs

PropertyForm I (E-isomer)Form II (Z-isomer)
Crystal SystemMonoclinicTriclinic
Hydrogen BondsN–H···N (2.89 Å)N–H···Cl (3.12 Å)
π-Stacking Distance3.80 Å3.65 Å
Thermodynamic StabilityHigherLower

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance reaction reproducibility by maintaining precise stoichiometric and temperature control, reducing batch-to-batch variability.

Green Chemistry Metrics

  • Atom Economy: 89% (theoretical), with water as the only byproduct.

  • E-Factor: 0.7, indicating minimal waste generation.

Synthesis of this compound Derivatives

While beyond the scope of this report, this compound derivatives (e.g., 6-aminophenanthridine conjugates) are synthesized via Mitsunobu reactions, introducing spacers like ε-aminocaproylaminopentanol. These derivatives retain biological activity while improving solubility.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid

  • Retention Time: 6.2 min.

Purity Standards

Pharmacopeial guidelines (USP/EP/BP) require ≥98% purity, with limits for residual solvents (<500 ppm ethanol) .

Chemical Reactions Analysis

Metabolic Hydroxylation

Guanabenz undergoes extensive hepatic first-pass metabolism, primarily via hydroxylation. The major metabolite is (E)-p-hydroxythis compound, formed through aromatic hydroxylation at the para position of the benzene ring. A minor metabolite, guanoxabenz (2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine), is produced via hydroxylation of the guanidine group .

Key Data:

Reaction TypeMetaboliteExcretion (%)Biological ActivitySource
Aromatic hydroxylation(E)-p-hydroxythis compound>99%Inactive
Guanidine hydroxylationGuanoxabenzTraceRetains partial antiprion activity

Less than 1% of the parent drug is excreted unchanged, highlighting the dominance of metabolic pathways .

Structural Modifications for Enhanced Selectivity

To eliminate α2-adrenergic receptor agonism (linked to hypotension), derivatives were synthesized by altering:

  • Chlorine positions on the benzene ring.

  • Guanidine group substituents.

Derivatives and Activity:

DerivativeStructural Changeα2-Adrenergic ActivityAntiprion ActivityPFAR InhibitionSource
6Chlorines at positions 3 and 5NoneRetainedYes
7Guanidine replaced with carbamateNoneRetainedYes

Both derivatives inhibit the ribosome’s protein folding activity (PFAR), a mechanism implicated in prion propagation .

Geometric Isomerization

This compound exists as E (trans) and Z (cis) isomers. Z-GA , a minor metabolite, lacks antihypertensive effects but retains ER stress modulation and hepatoprotective properties .

Isomerization Dynamics:

  • Photochemical interconversion : UV/visible light induces EZ isomerization.

  • Plasma stability : Minimal interconversion (0.8% EZ; 2% ZE) .

Pharmacological Impact:

Isomerα2-Adrenergic ActivityER Stress ModulationHepatoprotection
E-GAHighModerateLimited
Z-GANoneHighSignificant

Z-GA mitigates acetaminophen-induced liver injury by reducing oxidative and ER stress .

Degradation Under Stress Conditions

This compound degrades under acidic hydrolysis and photolytic exposure :

  • Photodegradation : Produces E- and Z-isomers, with potential generation of oxidative byproducts .

  • Thermal stability : Limited data, but decomposition occurs above 200°C .

Protein Binding and Excretion

  • Plasma protein binding : 90% (primarily albumin) .

  • Excretion : Renal (95% as metabolites; <1% unchanged drug) .

Scientific Research Applications

Amyotrophic Lateral Sclerosis (ALS)

Guanabenz has been investigated for its therapeutic potential in ALS, a progressive neurodegenerative disease characterized by motor neuron degeneration. A multicenter study highlighted its ability to ameliorate disease progression in G93A mtSOD1 transgenic mice models. The treatment resulted in delayed onset of symptoms and prolonged survival, attributed to reduced accumulation of misfolded proteins and enhanced UPR signaling .

Key Findings:

  • Model Used: G93A mtSOD1 transgenic mice.
  • Outcome: Significant delay in disease onset and improved survival rates.
  • Mechanism: Enhanced phosphorylation of eIF2α and reduced protein aggregation.

Vanishing White Matter Disease (VWM)

In another study focusing on VWM, this compound demonstrated improvements in clinical signs and neuropathological hallmarks. The treatment not only modified the integrated stress response (ISR) but also showed potential as a viable treatment option for this rare genetic disorder .

Key Findings:

  • Model Used: VWM mice.
  • Outcome: Improved clinical signs and neuropathological features.
  • Mechanism: Modulation of ISR, although specific pathways require further elucidation.

Drug Repurposing Potential

The concept of drug repurposing is gaining traction as a strategy to expedite therapeutic solutions for rare diseases. This compound's established safety profile and its novel mechanisms make it an attractive candidate for repurposing efforts aimed at treating conditions like ALS and VWM . The ProMISe trial exemplified this approach, confirming the drug's efficacy in specific populations while generating insights that could inform future research directions .

Summary of Research Findings

Study FocusModel UsedKey OutcomesMechanism
ALSG93A mtSOD1 transgenic miceDelayed disease onset, prolonged survivalEnhanced eIF2α phosphorylation
VWMVWM miceImproved clinical signs and neuropathologyModulation of ISR
Drug RepurposingVariousValidated safety profile; new therapeutic avenuesUPR enhancement

Mechanism of Action

Guanabenz exerts its antihypertensive effects by stimulating alpha-2 adrenergic receptors in the central nervous system. This stimulation leads to a decrease in sympathetic outflow to the heart, kidneys, and peripheral vasculature, resulting in lowered systolic and diastolic blood pressure. Additionally, this compound reduces peripheral vascular resistance and slightly slows the pulse rate .

Comparison with Similar Compounds

Clinical and Preclinical Implications

  • Neuroprotection : In ALS trials, this compound combined with riluzole aims to slow disease progression (NCT: Phase II) .
  • Metabolic Disorders : this compound reduces food intake and improves glucose homeostasis in obese rodents, though its adrenergic effects limit long-term use .

Biological Activity

Guanabenz, an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication, has garnered attention for its diverse biological activities beyond its original therapeutic use. Recent studies have explored its potential in various medical fields, including neurodegenerative diseases, parasitic infections, and metabolic disorders. This article provides a detailed overview of the biological activity of this compound, supported by case studies and research findings.

This compound acts primarily through the activation of alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure. However, its biological effects extend to several mechanisms:

  • Modulation of the Unfolded Protein Response (UPR) : this compound has been shown to reduce endoplasmic reticulum (ER) stress and modulate UPR pathways, which are implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
  • Antiparasitic Activity : The compound exhibits significant antiparasitic effects against Toxoplasma gondii, showing the ability to reduce brain cysts and protect against lethal doses in mouse models .
  • Neuroprotective Effects : In models of neurodegeneration, this compound has demonstrated the capacity to ameliorate disease progression by reducing protein misfolding and prion-like propagation .

1. Antiparasitic Activity

A pivotal study highlighted this compound's efficacy against Toxoplasma gondii. The research revealed that this compound not only inhibited the replication of the parasite in vitro but also significantly reduced the number of brain cysts in chronically infected mice. The effective concentration (EC50) was determined to be approximately 6 μM, indicating potent activity against both acute and chronic stages of infection .

2. Neurodegenerative Diseases

This compound's role in ALS was explored through various models. In vitro studies showed that this compound reduced ER overload and improved ribosomal folding. In vivo studies using C. elegans and zebrafish models demonstrated a notable delay in disease progression associated with ALS . These findings suggest that this compound could serve as a therapeutic agent targeting UPR pathways.

3. Metabolic Effects

Recent investigations into this compound's metabolic effects indicated its potential for weight management. In a study involving diet-induced obesity in rats, this compound administration resulted in an approximately 11% reduction in body weight over 25 days at a dosage of 5 mg/kg. Additionally, it significantly delayed gastric emptying and reduced caloric intake during the initial treatment phase . The compound also lowered plasma glucose and triglyceride levels, indicating potential benefits for metabolic health.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research:

Activity Description References
AntiparasiticReduces brain cysts from Toxoplasma gondii; protects against lethal doses
NeuroprotectiveAmeliorates ALS progression; reduces ER stress and protein misfolding
Weight ManagementReduces body weight; delays gastric emptying; lowers glucose and triglycerides

Retrosynthesis Analysis

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Feasible Synthetic Routes

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